2-Fluoro-6-(pyrrolidin-1-yl)pyridine

Beschreibung

Systematic Nomenclature and Structural Identification

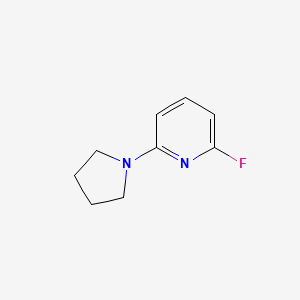

The systematic nomenclature of this compound reflects the complex structural features that define this heterocyclic compound. According to the International Union of Pure and Applied Chemistry naming conventions, this molecule carries the chemical identification number 1000981-50-9 in the Chemical Abstracts Service registry system. The molecular formula C₉H₁₁FN₂ indicates the presence of nine carbon atoms, eleven hydrogen atoms, one fluorine atom, and two nitrogen atoms, resulting in a molecular weight of 166.20 grams per mole. This systematic name precisely describes the substitution pattern on the pyridine ring, where the fluorine atom occupies the 2-position and the pyrrolidin-1-yl group is attached at the 6-position.

The structural architecture of this compound demonstrates the characteristic features of substituted pyridine derivatives. The pyridine ring system serves as the core heterocyclic framework, with the nitrogen atom providing the fundamental heteroatom that distinguishes this compound from purely carbocyclic aromatic systems. The pyrrolidine substituent introduces a saturated five-membered nitrogen-containing ring, creating a bicyclic system where the two rings are connected through a carbon-nitrogen bond. This structural arrangement places the compound within the broader category of nitrogen heterocycles, which constitute approximately 59% of drugs approved by the United States Food and Drug Administration.

The fluorine substitution at the 2-position represents a significant structural modification that influences both the electronic properties and chemical reactivity of the molecule. Fluorine, as the most electronegative element in the periodic table, creates substantial electronic effects within the aromatic system. The presence of fluorine alters the electron density distribution across the pyridine ring, potentially affecting the compound's interaction with biological targets and its overall pharmacological profile. This electronic modification demonstrates the sophisticated approach that modern medicinal chemistry employs in designing compounds with specific biological activities.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁FN₂ |

| Molecular Weight | 166.20 g/mol |

| Chemical Abstracts Service Number | 1000981-50-9 |

| PubChem Compound Identifier | 46783332 |

| Creation Date in Database | 2010-07-28 |

| Most Recent Modification | 2025-05-18 |

The systematic identification of related compounds reveals the structural diversity possible within this chemical family. Compounds such as 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole, with molecular formula C₁₂H₁₂FN₃O and molecular weight 233.246, demonstrate how additional heterocyclic rings can be incorporated to create more complex molecular architectures. Similarly, this compound-3-carbonitrile, with molecular formula C₁₀H₁₀FN₃ and molecular weight 191 daltons, illustrates how functional groups such as nitriles can be introduced to modify the compound's properties.

The three-dimensional conformational analysis of this compound reveals important aspects of its molecular geometry. The pyridine ring adopts a planar configuration consistent with its aromatic character, while the pyrrolidine ring exhibits the puckered conformation typical of saturated five-membered rings. This conformational arrangement influences the compound's ability to interact with biological targets and affects its overall pharmacokinetic properties. The spatial relationship between the fluorine atom and the pyrrolidine nitrogen creates specific steric and electronic environments that contribute to the compound's unique chemical behavior.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which emerged as a distinct field during the nineteenth century alongside the general development of organic chemistry. The foundational work in heterocyclic chemistry began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest systematic studies of nitrogen-containing ring systems. This pioneering research established the conceptual framework for understanding compounds that contain heteroatoms within cyclic structures, laying the groundwork for the eventual development of complex molecules like this compound.

The specific development of pyridine chemistry traces its origins to the work of Thomas Anderson, a Scottish scientist who first documented the isolation of pyridine in 1849. Anderson examined the products obtained through high-temperature heating of animal bones and separated a colorless liquid with distinctive odor characteristics, from which he isolated pure pyridine two years later. He named this new substance pyridine, derived from the Greek word for fire, in recognition of its flammable properties. The determination of pyridine's chemical structure required several decades of additional research, with Wilhelm Körner and James Dewar proposing in the 1870s that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom.

The historical development of fluorine chemistry represents another crucial component in understanding the evolutionary pathway that led to compounds like this compound. The first organofluorine compound was synthesized by Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom with fluoride. However, the broader development of fluorine chemistry remained limited until the twentieth century, when strategic requirements during World War II accelerated research into fluorine-containing compounds. The Manhattan Project's need for uranium hexafluoride in isotope separation processes drove significant advances in fluorine chemistry and led to the development of synthetic methods that would later enable the preparation of fluorinated heterocycles.

The Heterocyclic Group, formed in 1967 by a consortium of heterocyclic chemists and approved by the Chemical Society on April 5, 1967, represents the formal recognition of heterocyclic chemistry as a distinct scientific discipline. The first Chairman of this organization was Alan Katritzky, and the first Secretary and Treasurer was Gurnos Jones, both of whom contributed significantly to the theoretical and practical development of heterocyclic chemistry. In 2001, the organization expanded its scope and changed its name to the Heterocyclic and Synthesis Group, reflecting the broader interests of its membership in synthetic organic chemistry.

| Historical Milestone | Year | Significance |

|---|---|---|

| First heterocyclic compound isolation | 1818 | Brugnatelli isolates alloxan from uric acid |

| Pyridine discovery | 1849 | Thomas Anderson isolates pyridine from animal bone pyrolysis |

| First organofluorine synthesis | 1862 | Alexander Borodin performs first halogen-fluorine exchange |

| Pyridine structure determination | 1870s | Körner and Dewar propose benzene-derived structure |

| First pyridine synthesis | 1876 | William Ramsay combines acetylene and hydrogen cyanide |

| Hantzsch pyridine synthesis | 1881 | Arthur Rudolf Hantzsch develops major synthetic method |

| Chichibabin synthesis | 1924 | Industrial-scale pyridine production method |

| Heterocyclic Group formation | 1967 | Formal recognition of heterocyclic chemistry discipline |

The synthetic methodology for preparing substituted pyridines underwent significant advancement through the work of Arthur Rudolf Hantzsch, who described the first major synthesis of pyridine derivatives in 1881. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor. This synthetic approach provided the foundation for preparing various substituted pyridines, including those with complex substituent patterns like the pyrrolidine group found in this compound. The development of the Chichibabin pyridine synthesis in 1924 by the Russian chemist Aleksei Chichibabin further expanded the synthetic toolkit available for pyridine preparation, enabling industrial-scale production using inexpensive reagents.

The integration of fluorine chemistry with heterocyclic synthesis represents a relatively recent development in the historical timeline of organic chemistry. The challenges associated with handling elemental fluorine and hydrogen fluoride discouraged most chemists until the mid-twentieth century, when strategic needs drove significant advances in fluorination methodology. The development of selective fluorination techniques enabled chemists to introduce fluorine atoms into heterocyclic systems without destroying the delicate aromatic frameworks, ultimately leading to compounds like this compound.

Eigenschaften

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITJTHCVPDLQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method 1A: Direct Displacement of Chlorine

Starting material : 2-Fluoro-6-chloropyridine

Reagents : Pyrrolidine, strong base (e.g., NaH, DBU)

Solvent : DMF or DMSO

Conditions :

Method 1B: Microwave-Assisted Synthesis

Optimization : Microwave irradiation (150°C, 30 min) reduces reaction time and improves yield (∼75%).

Transition-Metal-Catalyzed Coupling

While less common, palladium-catalyzed amination has been explored for analogous pyridine derivatives.

Method 2A: Buchwald-Hartwig Amination

Catalyst : Pd(OAc)₂/Xantphos

Base : Cs₂CO₃

Solvent : Toluene or dioxane

Conditions :

Limitations : Requires anhydrous conditions and is sensitive to steric hindrance.

Alternative Routes

Method 3A: Reductive Amination

Starting material : 2-Fluoro-6-pyridinecarbaldehyde

Reagents : Pyrrolidine, NaBH₃CN

Solvent : MeOH

Conditions :

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| SNAr (NaH/DMF) | 60–70% | 12–24 h | Scalable, minimal byproducts | High-temperature requirements |

| Microwave SNAr | 70–75% | 30 min | Rapid, energy-efficient | Specialized equipment needed |

| Buchwald-Hartwig | 60–80% | 24 h | Tolerates bulky substituents | Costly catalysts, oxygen-sensitive |

| Reductive Amination | 50% | 6 h | Mild conditions | Lower yield, aldehyde availability |

Critical Reaction Parameters

- Base selection : DBU outperforms NaH in minimizing side reactions for electron-deficient pyridines.

- Solvent polarity : DMSO enhances reaction rate compared to DMF due to superior stabilization of the transition state.

- Purification : Distillation under reduced pressure (0.1–1 mmHg) is preferred for large-scale synthesis.

Spectroscopic Validation

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine in biological systems is not fully understood. it is believed to interact with specific molecular targets, potentially modulating the activity of certain enzymes or receptors. The fluorine atom may enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Key Properties

The following table summarizes structurally related pyridine derivatives, highlighting substituents, molecular properties, and applications:

Detailed Comparative Analysis

Electronic and Steric Effects

- Fluorine Substituent: The electron-withdrawing fluorine at C2 deactivates the pyridine ring, directing electrophilic substitutions to meta and para positions. This contrasts with non-fluorinated analogs, which are more reactive toward electrophiles .

- Pyrrolidine Group : The electron-donating pyrrolidine at C6 increases solubility in protic solvents and stabilizes intermediates in nucleophilic aromatic substitution reactions .

Functional Group Contributions

- Iodine at C3 (e.g., 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine): The iodine atom enables participation in cross-coupling reactions (e.g., Ullmann, Sonogashira), making it valuable for constructing complex heterocycles .

- Boronate Ester at C4 (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)-4-boronate pyridine): This derivative is pivotal in Suzuki-Miyaura couplings for biaryl synthesis, a key step in pharmaceutical development .

- Methanol Group at C3 (e.g., (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol): The hydroxyl group facilitates further derivatization (e.g., esterification, oxidation) to generate prodrugs or polar metabolites .

Physicochemical Properties

- Solubility : Polar substituents (e.g., -OH, -B(OR)₂) enhance aqueous solubility, whereas halogenated or aromatic groups (e.g., oxazole, iodine) increase lipophilicity .

- Stability: Fluorine and pyrrolidine improve thermal stability compared to non-fluorinated analogs. However, iodine-substituted derivatives may exhibit photolytic degradation .

Biologische Aktivität

2-Fluoro-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic applications.

- Molecular Formula : C10H12FN

- Molecular Weight : 167.21 g/mol

- CAS Number : 1309980-28-6

The compound features a pyridine ring substituted with a fluorine atom at the 2-position and a pyrrolidine moiety, which enhances its lipophilicity and metabolic stability, critical for biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar pyrrolidine derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial properties .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in microbial resistance pathways. The presence of the fluorine atom is believed to enhance binding affinity due to its electronic properties, allowing for greater interaction with biological macromolecules.

Case Studies

-

In Vitro Antibacterial Activity :

- A study assessed the antibacterial efficacy of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited varying degrees of activity, with some achieving complete inhibition of bacterial growth within 8 hours .

-

Drug Development Applications :

- The compound has been explored as a pharmacophore for central nervous system disorders. Its structural features allow it to modulate interactions with neurotransmitter receptors effectively, suggesting potential applications in treating conditions like anxiety and depression.

Summary of Findings

| Activity Type | Target Organisms | MIC Range (mg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Effective against multiple strains |

| Antifungal | Candida albicans | Not specified | Limited data available |

| Central Nervous System | Various receptors | Not specified | Potential for treating CNS disorders |

Q & A

Basic Research Questions

What are the common synthetic routes for 2-Fluoro-6-(pyrrolidin-1-yl)pyridine?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, a halogenated pyridine precursor (e.g., 2-fluoro-6-chloropyridine) reacts with pyrrolidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–120°C) . Key steps include:

Precursor Preparation: Start with a fluoropyridine derivative bearing a leaving group (e.g., Cl, Br) at the 6-position.

Amine Coupling: Introduce pyrrolidine via SNAr, leveraging the electron-withdrawing fluorine atom to activate the pyridine ring.

Purification: Use column chromatography or recrystallization to isolate the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.